molecular formula C5H6BrN3 B13010174 5-Bromo-4-methylpyridazin-3-amine

5-Bromo-4-methylpyridazin-3-amine

Cat. No.: B13010174
M. Wt: 188.03 g/mol
InChI Key: SHWGLGDVTAPTSQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridazin-3-amine is a heterocyclic organic compound with the molecular formula C5H6BrN3 It is a derivative of pyridazine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylpyridazin-3-amine typically involves the bromination of 4-methylpyridazine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent mixture of 1,4-dioxane and water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methylpyridazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form complex organic molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium phosphate.

    Solvents: Mixtures of 1,4-dioxane and water.

Major Products Formed: The major products formed from these reactions include various substituted pyridazines and pyridazinones, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

5-Bromo-4-methylpyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 4-Methylpyridazine
  • 5-Bromo-4-methylpyridazin-3-one

Comparison: 5-Bromo-4-methylpyridazin-3-amine is unique due to the presence of both a bromine atom and a methyl group on the pyridazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

5-bromo-4-methylpyridazin-3-amine

InChI

InChI=1S/C5H6BrN3/c1-3-4(6)2-8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI Key

SHWGLGDVTAPTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1Br)N

Origin of Product

United States

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